molecular formula C9H14N4O B2927949 (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone CAS No. 1347108-58-0

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B2927949
CAS No.: 1347108-58-0
M. Wt: 194.238
InChI Key: JTDGJKCXZWOZAQ-UHFFFAOYSA-N
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Description

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of pyrazole and piperidine rings is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

(3-amino-1H-pyrazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-6-7(11-12-8)9(14)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGJKCXZWOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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